REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:4]=1[C:5](O)=[O:6].S(Cl)([Cl:16])=O>>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:4]=1[C:5]([Cl:16])=[O:6]
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Name
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|
Quantity
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25 g
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Type
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reactant
|
Smiles
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COC1=C(C(=O)O)C=C(C=C1)OC
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Name
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|
Quantity
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35 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux under Ar for 4 h
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Duration
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4 h
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Type
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CUSTOM
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Details
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The reaction solution was evaporated to dryness
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Type
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DISTILLATION
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Details
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the residue was purified by high vacuum distillation at 127° C./2 mm Hg
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Name
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|
Type
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product
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Smiles
|
COC1=C(C(=O)Cl)C=C(C=C1)OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.5 g | |
YIELD: PERCENTYIELD | 96.7% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |